molecular formula C6H4FNO3 B600003 5-Fluoropyridine-3-carboxylic acid N-oxide CAS No. 1526-19-8

5-Fluoropyridine-3-carboxylic acid N-oxide

Cat. No.: B600003
CAS No.: 1526-19-8
M. Wt: 157.1
InChI Key: ULOJHSLPFZBIRU-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-carboxylic acid N-oxide is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both fluorine and N-oxide groups in its structure imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of a nitro group by fluorine, followed by oxidation to introduce the N-oxide group . The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride or sodium fluoride, and oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of 5-Fluoropyridine-3-carboxylic acid N-oxide may involve large-scale fluorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-carboxylic acid N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The N-oxide group can be reduced back to the corresponding amine.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide group yields 5-Fluoropyridine-3-carboxylic acid, while substitution of the fluorine atom can lead to various substituted pyridine derivatives .

Scientific Research Applications

5-Fluoropyridine-3-carboxylic acid N-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-carboxylic acid N-oxide involves its interaction with specific molecular targets and pathways. The fluorine atom and N-oxide group can influence the compound’s binding affinity and reactivity with biological molecules. For instance, the N-oxide group can participate in hydrogen bonding and other interactions, while the fluorine atom can enhance the compound’s stability and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridine-3-carboxylic acid
  • 6-Fluoropyridine-3-carboxylic acid
  • 2-Chloro-5-fluoropyridine-3-carboxylic acid

Uniqueness

5-Fluoropyridine-3-carboxylic acid N-oxide is unique due to the presence of both fluorine and N-oxide groups, which impart distinct chemical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-5-1-4(6(9)10)2-8(11)3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOJHSLPFZBIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1F)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704529
Record name 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526-19-8
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1526-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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